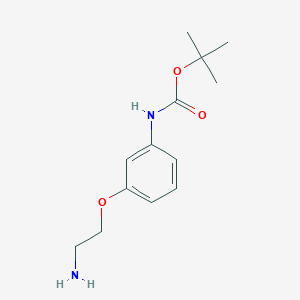

tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate

説明

tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate (CAS: 522602-43-3) is a carbamate derivative featuring a phenyl ring substituted with a 2-aminoethoxy group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₃H₂₀N₂O₃, with a molecular weight of 252.31 g/mol. The compound is characterized by high purity (≥95%) and serves as a versatile scaffold in medicinal chemistry and organic synthesis . The Boc group enhances stability during synthetic processes, while the aminoethoxy moiety provides a reactive site for further functionalization.

特性

IUPAC Name |

tert-butyl N-[3-(2-aminoethoxy)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-5-4-6-11(9-10)17-8-7-14/h4-6,9H,7-8,14H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYCZXAEABZGLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate features a tert-butyl group, an aminoethoxy side chain, and a carbamate functional group. This structural configuration is believed to contribute to its biological activity, particularly in modulating enzyme activities and influencing cellular pathways.

Research indicates that compounds similar to tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate may exert their effects through several mechanisms:

- Inhibition of Kinase Activity : Some derivatives have been shown to inhibit specific kinases involved in cancer progression. For instance, related compounds have demonstrated inhibition of CDK16 with an EC50 value as low as 33 nM, indicating a potential role in cell cycle regulation .

- CREB-Mediated Transcription Inhibition : Compounds structurally related to tert-butyl carbamates have been identified as inhibitors of CREB-mediated gene transcription. This pathway is crucial in various cancers, suggesting that similar mechanisms might be at play for tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate .

Anticancer Activity

In vitro studies have demonstrated that compounds with similar structures can inhibit cancer cell growth. For example, a related compound showed significant inhibition of breast cancer cell lines with an IC50 value of 2.22 μM . The presence of the aminoethoxy moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets.

| Compound | Cancer Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| tert-Butyl derivative 1 | Breast Cancer | 2.22 | CREB Inhibition |

| tert-Butyl derivative 2 | Melanoma | 33 | CDK16 Inhibition |

Neuroprotective Effects

Recent studies have indicated that certain carbamate derivatives can provide neuroprotective effects against amyloid-beta toxicity, which is relevant for Alzheimer's disease research. These compounds were found to reduce inflammation markers such as TNF-α and free radicals in astrocytes .

Case Studies

- Breast Cancer Study : A study involving a derivative showed that it could inhibit CREB-mediated transcription in HEK293T cells effectively. The treatment resulted in a dose-dependent decrease in the expression of Nurr1/NR4A2, a known CREB target gene .

- Neuroprotection : In a model of Alzheimer's disease, related compounds exhibited protective effects against amyloid-beta-induced toxicity by downregulating pro-inflammatory cytokines and oxidative stress markers .

科学的研究の応用

Chemical Synthesis

Building Block in Organic Chemistry

tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate serves as a versatile building block for synthesizing more complex molecules. Its structure allows it to act as a protecting group for amines during synthetic reactions, which is crucial in multi-step organic synthesis processes. The compound can be utilized in the preparation of various derivatives that exhibit unique chemical properties.

Synthetic Routes

The synthesis typically involves the reaction of 3-(2-aminoethoxy)phenol with tert-butyl chloroformate under basic conditions, such as using triethylamine as a catalyst. This reaction is performed under anhydrous conditions to prevent hydrolysis, ensuring high yields and purity of the product.

Biological Research

Enzyme Mechanisms and Protein Interactions

In biological studies, tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate is employed to investigate enzyme mechanisms and protein interactions. It can function as both a substrate and an inhibitor in enzymatic reactions, providing insights into enzyme activity and regulation. For example, studies have shown that this compound can modulate the activity of specific kinases, making it useful for understanding signaling pathways in cells .

Therapeutic Applications

The compound has been explored for its potential therapeutic applications, particularly in drug development targeting specific enzymes or receptors. Its ability to selectively inhibit or activate certain biochemical pathways positions it as a candidate for developing new pharmaceuticals aimed at diseases where these pathways are dysregulated .

Medicinal Chemistry

Drug Development

In medicinal chemistry, tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate has been investigated for its role in synthesizing drug candidates. For instance, it has been used as an intermediate in the synthesis of compounds related to lacosamide, an anti-epileptic drug. The compound's structure allows for modifications that enhance pharmacological properties such as potency and selectivity .

Industrial Applications

Polymer Production

Industrially, this compound finds applications in the production of polymers and other materials. It acts as an intermediate in synthesizing various chemical products, contributing to the development of materials with specific properties tailored for particular applications.

Data Tables

| Application Area | Details |

|---|---|

| Chemical Synthesis | Building block for complex molecules; protecting group for amines |

| Biological Research | Studies on enzyme mechanisms; substrate/inhibitor roles |

| Medicinal Chemistry | Intermediate in drug synthesis; potential therapeutic applications |

| Industrial Applications | Intermediate in polymer production; contributes to material development |

Case Studies

- Enzymatic Activity Modulation : Research demonstrated that tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate could effectively inhibit specific kinases involved in cancer pathways, leading to decreased cell proliferation in vitro .

- Drug Development Pathway : A study highlighted its use as a key intermediate in synthesizing a new class of anti-epileptic drugs, showcasing its relevance in addressing neurological disorders through targeted pharmacotherapy .

- Polymer Synthesis Efficiency : In industrial settings, the compound was utilized to enhance the properties of polymers used in medical devices, demonstrating its versatility beyond traditional chemical applications.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Variations and Key Properties

The following table summarizes structural analogs, highlighting differences in substituents, molecular weights, and applications:

Key Findings from Comparative Analysis

Reactivity and Functionalization

- The 2-aminoethoxy group in the target compound enables nucleophilic reactions (e.g., amidation, alkylation), whereas analogs like tert-Butyl (3-amino-4-methylphenyl)carbamate (methyl substituent) exhibit reduced polarity, limiting their reactivity in aqueous environments .

- Thiophene-containing analogs (e.g., tert-Butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate) demonstrate enhanced π-π stacking interactions due to aromaticity, making them suitable for targeting hydrophobic enzyme pockets .

Solubility and Stability

- The aminoethoxy group improves water solubility compared to methyl or thiophene-substituted analogs. However, Boc protection reduces overall hydrophilicity, necessitating organic solvents (e.g., DCM, EA) for reactions .

- Compounds with extended ethoxy chains (e.g., tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate, CAS 101187-40-0) exhibit higher solubility in polar aprotic solvents but may suffer from hydrolytic instability .

準備方法

Direct Carbamate Formation from 3-(2-aminoethoxy)aniline

This method involves the direct reaction of tert-butyl chloroformate with 3-(2-aminoethoxy)aniline, which contains the free amino group on the phenyl ring and the 2-aminoethoxy substituent.

-

- tert-Butyl chloroformate as the Boc source,

- A base such as triethylamine or N-methylmorpholine to neutralize HCl formed,

- Solvent: anhydrous ethyl acetate or dichloromethane,

- Temperature: 0 °C to room temperature,

- Reaction time: several hours with stirring.

-

- Dissolve 3-(2-aminoethoxy)aniline in anhydrous solvent,

- Add base to maintain basic conditions,

- Slowly add tert-butyl chloroformate dropwise at low temperature,

- Stir until reaction completion monitored by TLC or HPLC,

- Work-up includes aqueous washes (acidic and basic) to remove impurities,

- Purification by crystallization or chromatography.

-

- High yield (>90%) of tert-butyl (3-(2-aminoethoxy)phenyl)carbamate,

- Product isolated as a crystalline solid after solvent evaporation and recrystallization.

This method is supported by analogous synthesis of tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate, where tert-butyl chloroformate reacts with substituted anilines in the presence of triethylamine to give high yields and purity.

Multi-step Synthesis via Protected Intermediates

In some cases, the aminoethoxy substituent is introduced after Boc protection of the aniline moiety or vice versa, depending on the stability of functional groups and synthetic convenience.

- Step 1: Boc-protection of 3-aminophenol or 3-aminophenyl derivatives to form tert-butyl 3-aminophenylcarbamate.

- Step 2: Etherification or nucleophilic substitution reaction to introduce the 2-aminoethoxy group at the meta-position of the phenyl ring.

- Reagents: Alkylating agents such as 2-chloroethylamine derivatives or protected aminoethoxy reagents.

- Conditions: Base-mediated substitution in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

- Purification: Chromatography or crystallization.

This approach allows better control over regioselectivity and functional group compatibility but may require additional purification steps.

Detailed Research Findings and Data

| Parameter | Method 1: Direct Carbamate Formation | Method 2: Multi-step Synthesis |

|---|---|---|

| Starting Material | 3-(2-aminoethoxy)aniline | 3-aminophenol or 3-aminophenylcarbamate |

| Boc Source | tert-Butyl chloroformate | tert-Butyl chloroformate |

| Base | Triethylamine or N-methylmorpholine | Triethylamine or similar |

| Solvent | Anhydrous ethyl acetate or dichloromethane | DMF, DMSO for substitution; ethyl acetate for Boc protection |

| Temperature | 0 °C to room temperature | 50–80 °C for substitution; 0 °C to RT for Boc protection |

| Reaction Time | 3–6 hours | Stepwise: 4–12 hours per step |

| Yield | 85–95% | 70–90% overall |

| Purification | Crystallization, aqueous washes, chromatography | Chromatography, crystallization |

| Analytical Monitoring | TLC, HPLC, MS | TLC, HPLC, NMR |

| Product Stability | Stable under dry, low temperature storage | Stable under dry, low temperature storage |

Notes on Reaction Optimization and Scale-Up

- Base Selection: N-methylmorpholine and triethylamine are preferred for their ability to efficiently neutralize HCl without side reactions.

- Solvent Choice: Ethyl acetate is favored for its moderate polarity and ease of removal; dichloromethane is used when higher solubility is required.

- Temperature Control: Low temperature during addition prevents side reactions and decomposition of sensitive groups.

- Reaction Monitoring: TLC and HPLC ensure completion and minimal byproduct formation.

- Purification: Sequential aqueous washes (acidic, basic, saline) remove residual reagents and side products; final crystallization enhances purity.

- Scale-Up Considerations: Automated reactors with precise temperature and addition rate control improve reproducibility and yield on industrial scale.

Comparative Analysis with Related Compounds

The preparation of tert-butyl (3-(2-aminoethoxy)phenyl)carbamate shares similarities with the synthesis of other tert-butyl carbamate derivatives such as tert-butyl N-[3-(3-hydroxypropyl)phenyl]carbamate and tert-butyl 2-(substituted benzamido)phenylcarbamate, where carbamate formation via tert-butyl chloroformate and substituted anilines is a common theme.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate, and how can side reactions be minimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate coupling. A common approach involves reacting 3-(2-aminoethoxy)phenol with tert-butyl chloroformate under alkaline conditions (e.g., triethylamine) in an inert atmosphere at 0–5°C to suppress side reactions like hydrolysis or over-alkylation . Solvent choice (e.g., dichloromethane or THF) and slow reagent addition are critical for controlling exothermicity and improving yield. Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. Which analytical techniques are most effective for characterizing tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the carbamate linkage and verifying the tert-butyl group (δ ~1.3 ppm for nine protons). High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Infrared (IR) spectroscopy identifies carbamate C=O stretching (~1680–1720 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

Q. How can the tert-butyl carbamate group influence reactivity in downstream modifications?

- Methodological Answer : The tert-butyl carbamate (Boc) group acts as a temporary amine protector, enabling selective functionalization of other moieties (e.g., hydroxyl or aromatic groups). It is stable under basic and nucleophilic conditions but can be cleaved under acidic conditions (e.g., HCl/dioxane or TFA) without disrupting sensitive functionalities . This stability is leveraged in multi-step syntheses of pharmaceuticals or bioactive molecules .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate derivatives?

- Methodological Answer : Discrepancies often arise from impurities, stereochemical variations, or assay conditions. Validate compound purity via HPLC-MS and chiral chromatography. Replicate assays under standardized conditions (e.g., pH, temperature) and include controls for off-target effects. Computational docking studies (e.g., AutoDock Vina) can predict binding modes to enzymes or receptors, guiding structure-activity relationship (SAR) refinements .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer : Modify the 2-aminoethoxy chain (e.g., PEGylation) or introduce hydrophilic substituents on the phenyl ring. Solubility can be tested via shake-flask methods in PBS (pH 7.4) or simulated biological fluids. Pharmacokinetic profiling (e.g., Caco-2 permeability assays) identifies absorption barriers. Co-crystallization with cyclodextrins or formulation as nanoemulsions enhances bioavailability .

Q. How do storage conditions impact the compound’s stability, and what degradation products form?

- Methodological Answer : The Boc group hydrolyzes under acidic/humid conditions, releasing CO₂ and tert-butanol. Store at –20°C in airtight containers with desiccants. Monitor stability via accelerated degradation studies (40°C/75% RH for 1–3 months). LC-MS identifies degradation products like 3-(2-aminoethoxy)aniline, necessitating inert atmosphere handling during experiments .

Q. What experimental designs mitigate risks in scaling up synthesis from milligram to gram scale?

- Methodological Answer : Conduct safety assessments (DSC for exothermic peaks) and optimize solvent volumes to avoid runaway reactions. Use flow chemistry for heat dissipation in exothermic steps. Implement in-line FTIR or PAT (Process Analytical Technology) for real-time monitoring. Purification via recrystallization (vs. column chromatography) improves scalability and reduces costs .

Methodological Considerations for Data Interpretation

Q. How can researchers differentiate between electronic vs. steric effects in reaction mechanisms involving this compound?

- Methodological Answer : Perform Hammett plot analyses by introducing substituents with known σ values on the phenyl ring. Kinetic studies (e.g., varying temperature for Arrhenius plots) quantify activation parameters. Computational tools (Gaussian for DFT calculations) model transition states to distinguish steric hindrance from electronic effects .

Q. What in vitro models are suitable for assessing the compound’s neuropharmacological potential?

- Methodological Answer : Use primary neuronal cultures or SH-SY5Y cells to evaluate neuroprotection against oxidative stress (H₂O₂-induced apoptosis). Measure acetylcholinesterase inhibition via Ellman’s assay. For receptor interactions, employ radioligand binding assays (e.g., 5-HT₃ or NMDA receptors) with Scatchard analysis for affinity determination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。